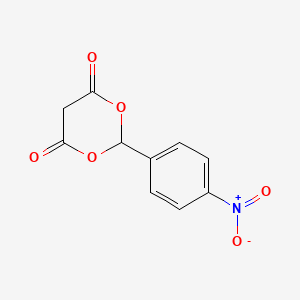

2-(4-Nitrophenyl)-1,3-dioxane-4,6-dione

Description

Contextualization within Dioxane-4,6-dione Chemistry

The chemistry of 2-(4-Nitrophenyl)-1,3-dioxane-4,6-dione is deeply rooted in the broader class of 1,3-dioxane-4,6-diones, the most prominent member being 2,2-dimethyl-1,3-dioxane-4,6-dione (B1676176), commonly known as Meldrum's acid. wikipedia.orgvestachem.com This parent compound is a heterocyclic organic molecule featuring a six-membered ring with two oxygen atoms and two carbonyl groups. wikipedia.org

A defining characteristic of Meldrum's acid and its derivatives is the high acidity of the hydrogen atoms on the carbon at the 5-position (C5), situated between the two carbonyl groups. acs.org Meldrum's acid has a pKa of approximately 4.97, making it unusually acidic for a carbon acid. guidechem.comblogspot.com This acidity is attributed to the significant stabilization of the resulting conjugate base (enolate) through resonance and the rigid, boat-like conformation of the dioxane-dione ring. blogspot.com This inherent reactivity at the C5 position is central to the chemical behavior of the entire class, allowing for a wide range of substitution reactions. nih.govunicamp.br The chemistry is dominated by electrophilic attacks at the C5 anion and nucleophilic attacks at the C4 and C6 carbonyl positions. nih.govunicamp.br

| Property | Value |

| IUPAC Name | 2,2-dimethyl-1,3-dioxane-4,6-dione |

| Common Name | Meldrum's acid |

| Molecular Formula | C₆H₈O₄ |

| Molar Mass | 144.13 g/mol |

| pKa | 4.97 |

| Appearance | White crystalline powder |

| Melting Point | 94-95 °C (decomposes) |

Significance as a Versatile Synthetic Building Block

Derivatives of Meldrum's acid, such as 2-(4-Nitrophenyl)-1,3-dioxane-4,6-dione, are highly valued as versatile building blocks in organic synthesis. vestachem.comscimplify.com The functionalization typically occurs at the acidic C5 position. The specific introduction of a 4-nitrophenyl group creates a particularly useful intermediate.

This is often achieved through a Knoevenagel condensation, which is a nucleophilic addition of an active hydrogen compound like Meldrum's acid to a carbonyl group, followed by dehydration. wikipedia.orguitm.edu.my In this case, Meldrum's acid reacts with 4-nitrobenzaldehyde (B150856) to form 5-(4-nitrobenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione. nih.govresearchgate.net

The resulting product is a potent Michael acceptor. nih.gov The strong electron-withdrawing nature of the nitro group on the phenyl ring enhances the electrophilicity of the carbon-carbon double bond, making it highly susceptible to attack by nucleophiles in Michael addition reactions. nih.govrsc.org This reactivity is a cornerstone of its utility, enabling chemists to construct complex carbon skeletons and functionalized heterocyclic systems. nih.govrsc.org For example, research has shown that arylmethylidene Meldrum's acids bearing strong electron-withdrawing groups exhibit better reactivity as Michael acceptors compared to those with electron-donating groups. nih.gov This makes the 4-nitro derivative a preferred substrate for synthesizing a variety of adducts that can be transformed into more complex molecules. nih.govencyclopedia.pub

Historical Perspectives on Meldrum's Acid and its Derivatives

The history of this class of compounds begins with the Scottish chemist Andrew Norman Meldrum, who first synthesized the parent compound in 1908. wikipedia.orgacs.org He achieved this through a condensation reaction of malonic acid and acetone (B3395972) in a mixture of acetic anhydride (B1165640) and sulfuric acid. blogspot.comchemicalbook.com

Based on its unexpectedly high acidity, Meldrum incorrectly identified the structure as a β-lactone of β-hydroxyisopropylmalonic acid. wikipedia.orgblogspot.comchemicalbook.com This structural misassignment persisted for four decades. It was not until 1948 that David Davidson and S. A. Bernhard correctly identified the compound's structure as 2,2-dimethyl-1,3-dioxane-4,6-dione. acs.orgunicamp.br This crucial correction clarified the source of its unique properties and catalyzed a surge of research into the synthetic applications of Meldrum's acid and its derivatives, establishing them as indispensable reagents in the toolkit of modern organic chemistry. chemicalbook.com

| Year | Discovery/Advancement | Significance |

| 1908 | Synthesis of Meldrum's acid by Andrew Norman Meldrum. wikipedia.orgacs.org | First synthesis of a 1,3-dioxane-4,6-dione (B14002328) derivative, opening the door for enolate-mediated reactions. |

| 1948 | Correct structural elucidation by Davidson and Bernhard. acs.orgunicamp.br | Clarified the bislactone structure and the basis for its high acidity, leading to a surge in research interest. |

| Late 20th Century | Development of methods to functionalize the 5-position. mdpi.com | Enabled the introduction of various alkyl and aryl groups, expanding the synthetic utility of the compound class. |

Structure

3D Structure

Properties

CAS No. |

58413-48-2 |

|---|---|

Molecular Formula |

C10H7NO6 |

Molecular Weight |

237.17 g/mol |

IUPAC Name |

2-(4-nitrophenyl)-1,3-dioxane-4,6-dione |

InChI |

InChI=1S/C10H7NO6/c12-8-5-9(13)17-10(16-8)6-1-3-7(4-2-6)11(14)15/h1-4,10H,5H2 |

InChI Key |

WEFBPMUAXMHMIL-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=O)OC(OC1=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Reaction Chemistry and Transformations of 2 4 Nitrophenyl 1,3 Dioxane 4,6 Dione

Nucleophilic Addition Reactions

The electron-withdrawing nature of the 4-nitrophenyl group, combined with the two carbonyl groups of the dioxane-4,6-dione ring, renders the β-carbon of the α,β-unsaturated system highly electrophilic and susceptible to nucleophilic attack.

Michael Addition Pathways and Adduct Formation

The Michael addition is a fundamental transformation for this substrate, readily reacting with a variety of soft nucleophiles. The high acidity of the C-5 proton in the parent Meldrum's acid (pKa = 4.97) is a key factor in the reactivity of its derivatives. chemicalbook.com In the case of 2-(4-nitrophenyl)-1,3-dioxane-4,6-dione, which is more precisely named 2,2-dimethyl-5-(4-nitrobenzylidene)-1,3-dioxane-4,6-dione, it serves as a potent Michael acceptor.

The reaction with N,N′-diphenyldithiomalondiamide in the presence of triethylamine (B128534) proceeds smoothly to yield a stable Michael adduct. nih.gov This reaction underscores the compound's utility as an electrophile in forming new carbon-carbon bonds. The stability and reactivity of the resulting adducts can be influenced by the reaction conditions and the nature of the nucleophile. For instance, while the 4-nitro derivative forms a stable adduct, other substituted arylmethylidene compounds can lead to a complex mixture of Michael addition and subsequent heterocyclization products. nih.gov

Studies on asymmetric Michael additions of Meldrum's acid to nitroalkenes have been performed using bifunctional organocatalysts, such as those derived from Cinchona alkaloids. researchgate.net These catalysts facilitate the reaction by activating both the nucleophile and the electrophile through hydrogen bonding, leading to high enantioselectivity. encyclopedia.pub The resulting Michael adducts are valuable precursors for synthesizing biologically active compounds. researchgate.net

Reactions with Active Methylene (B1212753) Compounds

Active methylene compounds, which possess two electron-withdrawing groups, are excellent nucleophiles for reactions with 2-(4-Nitrophenyl)-1,3-dioxane-4,6-dione. rsc.org The reaction of this substrate with cyanothioacetamide is a well-documented example, leading to labile but isolable Michael adducts. nih.gov These adducts can then serve as intermediates for the synthesis of various heterocyclic systems.

The general reactivity of Meldrum's acid derivatives with active methylene compounds like malononitrile, ethyl cyanoacetate, and dimedone is well-established. researchgate.netmdpi.com These reactions typically proceed via a Knoevenagel condensation followed by a Michael addition, or a direct Michael addition, depending on the specific reactants and conditions. The adducts formed are versatile intermediates for further chemical transformations.

| Nucleophile | Reaction Type | Product Type | Reference |

| N,N′-diphenyldithiomalondiamide | Michael Addition | Stable Michael Adduct | nih.gov |

| Meldrum's Acid | Michael Addition | Michael Adduct | researchgate.net |

| Cyanothioacetamide | Michael Addition | Labile Michael Adduct | nih.gov |

| Malononitrile | Condensation/Addition | Heterocyclic Precursor | researchgate.net |

Multi-Component Reactions (MCRs)

The reactivity of 2-(4-Nitrophenyl)-1,3-dioxane-4,6-dione extends to multi-component reactions, where its ability to react with multiple species in a single pot allows for the efficient construction of complex molecular architectures.

Three-Component Reaction Architectures for Diverse Derivatives

Three-component reactions involving an aldehyde (like 4-nitrobenzaldehyde (B150856), a precursor to the title compound), an active methylene compound (like Meldrum's acid), and a third component are a powerful tool in synthetic chemistry. For instance, the domino reaction of 1,3-diaryl substituted pyrazole-4-carbaldehydes with 3-methyl-5-aminopyrazole and 2,2-dimethyl-1,3-dioxane-4,6-dione (B1676176) (Meldrum's acid) leads regioselectively to the formation of pyrazolo[3,4-b]pyridone systems. nuph.edu.ua This process involves the initial formation of an intermediate from the aldehyde and the dioxane-dione, which then reacts with the aminoazole. nuph.edu.ua

These reactions highlight the role of the dioxane-4,6-dione unit as a C-C-C synthon, enabling the synthesis of a wide range of functionalized heterocyclic compounds that would otherwise require multi-step procedures. mdpi.com

| Component 1 | Component 2 | Component 3 | Product Class | Reference |

| Pyrazole-4-carbaldehyde | 3-Methyl-5-aminopyrazole | Meldrum's Acid | Pyrazolo[3,4-b]pyridones | nuph.edu.ua |

Domino Autocatalytic Reactions Involving Dioxane-4,6-dione Units

Domino reactions involving Meldrum's acid can exhibit autocatalysis, a phenomenon where a reaction product acts as a catalyst for its own formation. A notable example is the reaction of imines with Meldrum's acid, which leads to polyfunctionalized spiro[5.5]undecanes. In this process, multiple new bonds are formed, and by-products can act as novel autocatalysts, increasing reaction efficiency. Although not specifically documented for the 2-(4-nitrophenyl) derivative, its structural similarity to other Meldrum's acid derivatives suggests it could participate in similar complex transformations.

Cyclization and Heterocyclic Annulation Reactions

The adducts formed from the initial nucleophilic addition to 2-(4-Nitrophenyl)-1,3-dioxane-4,6-dione are often not the final products. They are frequently unstable intermediates that undergo subsequent intramolecular cyclization and annulation reactions to form stable heterocyclic rings.

The Michael adducts formed from the reaction with N,N′-diphenyldithiomalondiamide can undergo further transformations to yield tetrahydropyridine-2-thiolates and their oxidation derivatives. nih.gov The reaction pathway and final product composition are influenced by factors such as reaction time and the electronic properties of the aryl substituent. nih.gov

Annulation reactions involving nitroalkenes are a common strategy for synthesizing five-membered nitrogen heterocycles. chim.itresearchgate.net These reactions can proceed through a stepwise Michael addition followed by ring closure. The nitro group can act as both an activating group for the initial addition and as a leaving group in a subsequent elimination step to achieve aromatization. chim.itresearchgate.net The addition-cyclization of nitroalkane anions to quinone derivatives to form 1,3-dioxole (B15492876) derivatives is another example of this type of transformation. rsc.org These precedents suggest that the nitrophenyl dioxane-dione framework is well-suited for participating in annulation cascades to build complex heterocyclic structures.

Formation of Substituted Quinolones and Pyridines

The arylidene moiety of 5-(4-nitrobenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione makes it an excellent substrate for reactions leading to substituted pyridine (B92270) heterocycles. One notable transformation involves its reaction with active methylene compounds bearing a thioamide group.

Detailed research has shown that the reaction of 5-(4-nitrobenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione with N,N′-diphenyldithiomalondiamide proceeds smoothly in refluxing acetone (B3395972) in the presence of a base like triethylamine or N-methylmorpholine. nih.gov This reaction occurs via a Michael addition, where the active methylene group of the dithiomalondiamide attacks the β-carbon of the α,β-unsaturated system in the Meldrum's acid derivative. This initially forms a stable Michael adduct. nih.gov Under specific conditions, this adduct can undergo further intramolecular cyclization and rearrangement to yield complex tetrahydropyridine (B1245486) derivatives, specifically N-methylmorpholinium 4-(4-nitrophenyl)-6-oxo-3-(N-phenylthiocarbamoyl)-1,4,5,6-tetrahydropyridin-2-thiolate. nih.gov

While direct, single-step syntheses of quinolones from 5-(4-nitrobenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione are not extensively detailed, the broader family of Meldrum's acid derivatives are key precursors in quinoline (B57606) synthesis. researchgate.net Typically, these syntheses involve the reaction of Meldrum's acid or its methylene derivatives with substituted anilines, followed by cyclization reactions to form the quinolone core. researchgate.net

| Reactant 1 | Reactant 2 | Base/Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| 5-(4-nitrobenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione | N,N′-Diphenyldithiomalondiamide | Triethylamine / Acetone | Michael Adduct (intermediate) | 34% | nih.gov |

| 5-(4-nitrobenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione | N,N′-Diphenyldithiomalondiamide | N-methylmorpholine / Acetone | N-methylmorpholinium 4-(4-nitrophenyl)-6-oxo-3-(N-phenylthiocarbamoyl)-1,4,5,6-tetrahydropyridin-2-thiolate | Not specified | nih.gov |

Synthesis of Spirocyclic Systems

The synthesis of spirocyclic systems directly from 2-(4-Nitrophenyl)-1,3-dioxane-4,6-dione is not a widely documented transformation in the scientific literature. However, the inherent reactivity of the exocyclic double bond as a Michael acceptor and a dienophile suggests potential pathways for constructing such architectures.

Plausible synthetic routes could involve cycloaddition reactions. For instance, a 1,3-dipolar cycloaddition of azomethine ylides with the electron-deficient alkene of the arylidene Meldrum's acid derivative could potentially lead to the formation of spiro-pyrrolidine systems. beilstein-journals.org This type of reaction is well-established for creating complex spirocyclic oxindoles and other frameworks from α,β-unsaturated precursors. beilstein-journals.org Similarly, reaction with other 1,3-dipoles could provide access to a variety of five-membered spiro-heterocycles. Another potential approach is a Diels-Alder reaction where the arylidene Meldrum's acid acts as the dienophile, reacting with a suitable diene to form a spiro-cyclohexene system, although this has not been specifically demonstrated for this substrate.

Derivatization to Thia/Oxadiazoles

The direct conversion of 2-(4-Nitrophenyl)-1,3-dioxane-4,6-dione into thia- or oxadiazole rings is not a straightforward process. These five-membered heterocycles are typically synthesized via the cyclization of precursors such as acyl-hydrazides, thiosemicarbazides, or acyl-thiosemicarbazides.

Research into the reactivity of 5-arylidenemeldrum's acids with reagents like thiosemicarbazide (B42300) has shown that the reaction does not lead to the expected N-heterocyclic systems. researchgate.net Instead, the reaction proceeds through a complex mechanism involving the nucleophilic attack by two molecules of the reagent: one at the arylidene fragment and another at a carbonyl group of the dioxane ring after it opens. This leads to the formation of thiosemicarbazones of the corresponding aldehyde (e.g., 2-(4-nitrobenzylidene)hydrazine-1-carbothioamide) accompanied by the elimination and decomposition of the Meldrum's acid moiety. researchgate.net

Therefore, to synthesize thia- or oxadiazoles, a multi-step approach is necessary. This would first involve the transformation of the 2-(4-Nitrophenyl)-1,3-dioxane-4,6-dione into a suitable precursor, such as a 4-nitrophenyl-substituted acid hydrazide. This can be achieved by reacting the Meldrum's acid derivative with hydrazine (B178648) hydrate (B1144303), which, after ring opening and further reaction, can yield an acetohydrazide derivative. researchgate.netresearchgate.net This hydrazide can then be cyclized with agents like carbon disulfide (for thiadiazoles) or a carboxylic acid equivalent (for oxadiazoles) in subsequent steps.

Functional Group Interconversions and Further Derivatization

Formation of Hydrazone Derivatives

The reaction of 2-(4-Nitrophenyl)-1,3-dioxane-4,6-dione with hydrazine-based nucleophiles is complex and does not yield a simple hydrazone of the intact dioxane-dione ring. The interaction of 5-(4-nitrobenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione with hydrazine hydrate results in the formation of a mixture of products. researchgate.net

The reaction mechanism involves the attack of hydrazine at both the electrophilic arylidene carbon and the carbonyl groups of the Meldrum's acid ring. This leads to the opening of the 1,3-dioxane-4,6-dione (B14002328) ring and subsequent recondensation and fragmentation. The major products identified from this reaction are (E)-N'-(4-nitrobenzylidene)acetohydrazide and (E)-(4-nitrobenzylidene)hydrazine. researchgate.net This indicates that the Meldrum's acid portion of the molecule acts as a leaving group and a source of an acetyl fragment.

An alternative approach involves a one-pot reaction of Meldrum's acid (the parent compound) with triethyl orthoformate and a substituted hydrazine, which yields 5-(hydrazinomethylene)Meldrum's acid derivatives. researchgate.net This method creates a hydrazone derivative while keeping the dioxane-dione ring intact, representing a different mode of functionalization.

| Reactant | Reagent | Observed Products | Reference |

|---|---|---|---|

| 5-(4-nitrobenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione | Hydrazine hydrate | (E)-N'-(4-nitrobenzylidene)acetohydrazide, (E)-(4-nitrobenzylidene)hydrazine, and its acetate (B1210297) salt | researchgate.net |

Incorporation into Complex Hybrid Architectures (e.g., Triazole Hybrids)

The reactivity of 2-(4-Nitrophenyl)-1,3-dioxane-4,6-dione as a Michael acceptor is effectively utilized in the synthesis of complex fused heterocyclic systems, including triazole hybrids. A significant example is its reaction with 3-amino-1,2,4-triazole.

When arylidene derivatives of Meldrum's acid are condensed with 3-amino-1,2,4-triazole by refluxing in a high-boiling solvent like nitrobenzene, a cyclocondensation reaction occurs. researchgate.netosi.lv This process leads to the formation of 7-aryl-4,5,6,7-tetrahydro-1,2,4-triazolo[1,5-a]pyrimidin-5-ones. The reaction proceeds via an initial Michael addition of the exocyclic amino group of the triazole to the arylidene double bond, followed by an intramolecular cyclization with the elimination of acetone and carbon dioxide from the Meldrum's acid moiety. osi.lv

Another strategy for creating triazole hybrids involves multi-step syntheses. For instance, Meldrum's acid derivatives can be functionalized with a propargyl group. This alkyne-containing intermediate can then undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction with a variety of substituted azides to generate 1,2,3-triazole-linked hybrid molecules. nih.govnih.gov This approach allows for the modular construction of complex architectures combining the Meldrum's acid core with a triazole linker and another functional moiety.

| Meldrum's Acid Derivative | Reagent | Solvent/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Arylidene Meldrum's acid | 3-Amino-1,2,4-triazole | Nitrobenzene / Reflux | 7-Aryl-4,5,6,7-tetrahydro-1,2,4-triazolo[1,5-a]pyrimidin-5-one | researchgate.netosi.lv |

| Propargylated Meldrum's acid derivative | Substituted aromatic azide | CuI / Base / Acetonitrile | 1,2,3-Triazole linked Meldrum's acid hybrid | nih.govnih.gov |

Generation of Ketenes and Related Species

One of the most significant transformations of Meldrum's acid and its derivatives is their thermal decomposition to generate highly reactive ketene (B1206846) intermediates. wikipedia.org While the generation of ketenimines (R₂C=C=NR) from 2-(4-Nitrophenyl)-1,3-dioxane-4,6-dione is not specifically documented, the formation of the related ketene species is a well-established reaction pathway for analogous compounds.

Thermolysis or flash vacuum pyrolysis of 5-acyl derivatives of Meldrum's acid is a classic method for generating acylketenes. orgsyn.org These intermediates are not isolated but are trapped in situ by various nucleophiles or cycloaddition partners. For 5-alkylidene derivatives like the title compound, thermolysis can also lead to ketene formation. The reaction involves the elimination of acetone and carbon dioxide, which generates a vinylketene or an arylketene depending on the subsequent fragmentation pathway. These reactive ketenes can then be used in a variety of synthetic applications, including the synthesis of β-lactams, esters, and other heterocycles.

The generation of a ketenimine from this precursor would be a more complex transformation, likely requiring the initial incorporation of a nitrogen-containing group (such as an azido (B1232118) or imino functionality) into the molecule, followed by a thermal rearrangement or fragmentation. Direct conversion via pyrolysis has not been reported.

Compound Index

| Compound Name |

|---|

| 2-(4-Nitrophenyl)-1,3-dioxane-4,6-dione / 5-(4-nitrobenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione |

| Meldrum's acid / 2,2-dimethyl-1,3-dioxane-4,6-dione |

| N,N′-Diphenyldithiomalondiamide |

| Triethylamine |

| N-methylmorpholine |

| N-methylmorpholinium 4-(4-nitrophenyl)-6-oxo-3-(N-phenylthiocarbamoyl)-1,4,5,6-tetrahydropyridin-2-thiolate |

| Azomethine ylide |

| Thiosemicarbazide |

| 2-(4-nitrobenzylidene)hydrazine-1-carbothioamide |

| Hydrazine hydrate |

| (E)-N'-(4-nitrobenzylidene)acetohydrazide |

| (E)-(4-nitrobenzylidene)hydrazine |

| Triethyl orthoformate |

| 3-Amino-1,2,4-triazole |

| 7-Aryl-4,5,6,7-tetrahydro-1,2,4-triazolo[1,5-a]pyrimidin-5-one |

| Carbon disulfide |

| Ketene |

| Ketenimine |

| Acylketene |

Spectroscopic and Structural Characterization of 2 4 Nitrophenyl 1,3 Dioxane 4,6 Dione and Its Derivatives

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides critical insights into the functional groups and bonding arrangements within a molecule.

FT-IR spectroscopy is a powerful tool for identifying the characteristic functional groups present in 2-(4-Nitrophenyl)-1,3-dioxane-4,6-dione. The spectrum is expected to be dominated by absorptions from the carbonyl groups of the dione (B5365651) ring and the nitro group of the phenyl substituent.

The 1,3-dioxane-4,6-dione (B14002328) ring, a derivative of Meldrum's acid, exhibits distinctive carbonyl (C=O) stretching vibrations. Due to the cyclic diester arrangement, these bands are typically observed at higher wavenumbers than those in acyclic esters. For Meldrum's acid itself, strong C=O stretching bands are found around 1740 and 1775 cm⁻¹. The presence of the 2-(4-nitrophenyl) group is expected to slightly influence the electronic environment of the ring, but the characteristic strong, sharp carbonyl absorptions will remain a key feature.

The 4-nitrophenyl group introduces several other signature peaks. The nitro group (NO₂) itself gives rise to two prominent stretching vibrations: an asymmetric stretch typically found in the 1500–1560 cm⁻¹ region and a symmetric stretch in the 1300–1390 cm⁻¹ range. researchgate.net These bands are often strong and provide clear evidence for the presence of the nitro functionality. Aromatic C=C stretching vibrations from the benzene (B151609) ring are expected to appear in the 1450–1600 cm⁻¹ region. Additionally, C-H stretching vibrations from the aromatic ring are anticipated above 3000 cm⁻¹.

The C-O bonds within the dioxane ring will produce stretching vibrations in the fingerprint region, typically between 1000 and 1300 cm⁻¹. rsc.org The specific positions of these bands can be complex due to coupling with other vibrations in the molecule.

Table 1: Predicted FT-IR Vibrational Frequencies for 2-(4-Nitrophenyl)-1,3-dioxane-4,6-dione

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carbonyl (C=O) | Asymmetric Stretch | ~1775 | Strong |

| Carbonyl (C=O) | Symmetric Stretch | ~1740 | Strong |

| Nitro (NO₂) | Asymmetric Stretch | 1550 - 1510 | Strong |

| Nitro (NO₂) | Symmetric Stretch | 1360 - 1320 | Strong |

| Aromatic (C=C) | Ring Stretching | 1600, 1475 | Medium-Weak |

| Aromatic (C-H) | Stretching | >3000 | Medium |

| Dioxane (C-O) | Stretching | 1300 - 1000 | Strong |

Raman spectroscopy provides complementary information to FT-IR, particularly for symmetric and non-polar bonds. For 2-(4-Nitrophenyl)-1,3-dioxane-4,6-dione, the symmetric vibrations of the nitro group and the aromatic ring are expected to be prominent in the Raman spectrum.

The symmetric stretching vibration of the NO₂ group, typically found around 1350 cm⁻¹, often produces a very strong and characteristic Raman band. researchgate.net This makes Raman spectroscopy an excellent technique for confirming the presence of this group. The aromatic ring breathing modes, which involve the symmetric expansion and contraction of the ring, also give rise to strong Raman signals, typically near 1000 cm⁻¹ and 1600 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and three-dimensional structure of organic molecules in solution. A combination of ¹H, ¹³C, and 2D NMR experiments would provide an unambiguous structural confirmation of 2-(4-Nitrophenyl)-1,3-dioxane-4,6-dione.

The ¹H NMR spectrum provides information on the number of different proton environments and their neighboring protons.

Aromatic Protons: The 4-nitrophenyl group will display a characteristic AA'BB' splitting pattern. Due to the strong electron-withdrawing nature of the nitro group, the two protons ortho to the nitro group (H-3' and H-5') will be deshielded and appear as a doublet at a lower field, predicted to be around δ 8.2-8.4 ppm. The two protons meta to the nitro group (H-2' and H-6') will appear as a doublet at a slightly higher field, likely around δ 7.6-7.8 ppm.

Dioxane Ring Protons: The proton at the C2 position, being a methine proton situated between two oxygen atoms and attached to an aromatic ring, will be significantly deshielded. Its chemical shift is predicted to be in the range of δ 5.5-6.0 ppm and it will appear as a singlet, assuming no adjacent protons. The methylene (B1212753) protons at the C5 position of the dioxane ring are expected to appear as a singlet further upfield, likely in the range of δ 3.5-4.0 ppm.

Table 2: Predicted ¹H NMR Chemical Shifts for 2-(4-Nitrophenyl)-1,3-dioxane-4,6-dione

| Proton | Multiplicity | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| H-2', H-6' (Aromatic) | Doublet | 7.6 - 7.8 |

| H-3', H-5' (Aromatic) | Doublet | 8.2 - 8.4 |

| H-2 (Dioxane) | Singlet | 5.5 - 6.0 |

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. A DEPTQ (Distortionless Enhancement by Polarization Transfer with Quaternary suppression) experiment would further distinguish between CH₃, CH₂, CH, and quaternary carbons.

Carbonyl Carbons: The two equivalent carbonyl carbons (C4 and C6) of the dione ring are expected to be highly deshielded, appearing in the δ 160-170 ppm region.

Aromatic Carbons: The carbon attached to the nitro group (C-4') will be deshielded, while the carbon attached to the dioxane ring (C-1') will also be at a low field. The remaining aromatic carbons will appear in the typical aromatic region (δ 120-150 ppm). Specifically, C-4' is expected around δ 148-150 ppm, C-1' around δ 140-145 ppm, C-2'/C-6' around δ 128-130 ppm, and C-3'/C-5' around δ 123-125 ppm.

Dioxane Ring Carbons: The C2 carbon, bonded to two oxygens and the phenyl ring, will be found around δ 90-100 ppm. The methylene carbon at C5 will be significantly more shielded, appearing around δ 40-45 ppm. The quaternary carbon at the C(CH₃)₂ position in a related 2,2-dimethyl derivative (Meldrum's acid) appears around δ 105 ppm; however, the target molecule does not have this feature. The structure is assumed to be unsubstituted at the 2-position of the malonic acid precursor.

Table 3: Predicted ¹³C NMR Chemical Shifts for 2-(4-Nitrophenyl)-1,3-dioxane-4,6-dione

| Carbon | Predicted Chemical Shift (δ, ppm) | DEPTQ Signal |

|---|---|---|

| C4, C6 (C=O) | 160 - 170 | Quaternary (C) |

| C-4' (Aromatic) | 148 - 150 | Quaternary (C) |

| C-1' (Aromatic) | 140 - 145 | Quaternary (C) |

| C-2', C-6' (Aromatic) | 128 - 130 | Methine (CH) |

| C-3', C-5' (Aromatic) | 123 - 125 | Methine (CH) |

| C2 (Dioxane) | 90 - 100 | Methine (CH) |

Two-dimensional NMR techniques are essential for confirming the assignments made from 1D spectra and establishing the complete molecular connectivity.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively link the proton signals to their corresponding carbon signals. For instance, it would show a correlation between the aromatic proton signals at δ 7.6-7.8 and 8.2-8.4 ppm and their respective carbon signals in the δ 123-130 ppm range. It would also connect the methine proton at C2 (δ ~5.5-6.0) to the C2 carbon (δ ~90-100) and the methylene protons at C5 (δ ~3.5-4.0) to the C5 carbon (δ ~40-45).

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH). This is crucial for piecing together the molecular fragments. Key expected HMBC correlations would include:

The methine proton at C2 showing a correlation to the aromatic carbons C-2' and C-6' (³JCH) and the ipso-carbon C-1' (²JCH).

The aromatic protons H-2' and H-6' correlating to the C2 of the dioxane ring (³JCH), as well as to C-4' (³JCH).

The methylene protons at C5 showing correlations to the carbonyl carbons C4 and C6 (²JCH).

These 2D experiments, taken together, would provide incontrovertible evidence for the structure of 2-(4-Nitrophenyl)-1,3-dioxane-4,6-dione, confirming the link between the 4-nitrophenyl group and the C2 position of the 1,3-dioxane-4,6-dione ring.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable analytical tool for determining the molecular weight and elemental formula of a compound. High-resolution and soft ionization techniques are particularly crucial for the structural elucidation of complex organic molecules.

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of a molecule with high precision, allowing for the unambiguous determination of its elemental formula. This technique is critical for confirming the identity of newly synthesized compounds.

For instance, in the characterization of a Michael adduct derived from 2,2-dimethyl-5-(2-nitrobenzylidene)-1,3-dioxane-4,6-dione, HRMS with electrospray ionization (ESI) was employed to confirm its composition. mdpi.com The experimentally observed mass-to-charge ratio (m/z) can be compared to the theoretically calculated value, with a minimal difference confirming the proposed structure.

| Compound | Formula | Ion | Calculated m/z | Found m/z | Difference (ppm) |

|---|---|---|---|---|---|

| N-methylmorpholinium 2,2-dimethyl-5-(1-(2-nitrophenyl)-3-(phenylamino)-2-(N-phenylthiocarbamoyl)-3-thioxopropyl)-4-oxo-4H-1,3-dioxin-6-olate | C₃₃H₃₇N₄O₇S₂ | [M+H]⁺ | 665.21037 | 665.2106 | 0.3 |

Electrospray Ionization (ESI) is a soft ionization technique that allows for the analysis of thermally labile and polar molecules with minimal fragmentation. It is commonly used to generate protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻, providing clear molecular weight information.

The ESI-MS analysis of the aforementioned Michael adduct successfully generated the protonated molecular ion [M+H]⁺, confirming its molecular weight. mdpi.com In the analysis of a different derivative, 2-dichloromethyl-2-(4-nitrophenyl)-1,3-dioxane, the mass spectrum revealed the [M-1] peak at m/z 290, consistent with its structure. researchgate.net

X-ray Diffraction Analysis

Single crystal X-ray diffraction has been used to elucidate the molecular architecture of several derivatives of 2-(nitrophenyl)-1,3-dioxane-4,6-dione. A study on 2,2-dimethyl-5-(2-nitrobenzylidene)-1,3-dioxane-4,6-dione, an isomer of the title compound, provided a detailed structural determination. nih.gov The analysis confirmed the connectivity of the atoms and provided precise measurements of the molecular geometry. Similarly, the crystal structure of 2-(dichloromethyl)-2-(4-nitrophenyl)-1,3-dioxane has also been determined, offering further insight into this class of compounds. researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₃H₁₁NO₆ |

| Molecular Weight | 277.23 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 10.0240 (4) |

| b (Å) | 10.4830 (5) |

| c (Å) | 12.4076 (5) |

| α (°) | 105.385 (4) |

| β (°) | 94.669 (3) |

| γ (°) | 93.096 (3) |

| Volume (ų) | 1249.03 (10) |

| Z | 4 |

Conformational analysis derived from X-ray data reveals the preferred spatial arrangement of the molecule's constituent rings. For 2,2-dimethyl-5-(2-nitrobenzylidene)-1,3-dioxane-4,6-dione, the 1,3-dioxane-4,6-dione ring adopts a screw-boat conformation. nih.gov This is a common feature for many 5-arylidene derivatives of Meldrum's acid, where the heterocycle often assumes a distorted boat or envelope conformation. nih.govresearchgate.netrsc.org In contrast, the related compound 2-(dichloromethyl)-2-(4-nitrophenyl)-1,3-dioxane exhibits a 1,3-dioxane (B1201747) ring in a chair conformation. researchgate.net

The relative orientation of the rings is described by dihedral angles. In the 2-nitrobenzylidene derivative, the dihedral angle between the nitrophenyl ring and the plane of the C=C double bond is significant, with values of 56.1(2)° and 60.5(2)° for the two independent molecules in the asymmetric unit. nih.gov

| Parameter | Molecule 1 | Molecule 2 |

|---|---|---|

| Dioxane Ring Conformation | Screw-boat | Screw-boat |

| Dihedral Angle (Nitrophenyl Ring vs. C=C Plane) | 56.1 (2)° | 60.5 (2)° |

The arrangement of molecules in the crystal, known as crystal packing, is governed by intermolecular interactions. These non-covalent forces, such as hydrogen bonds and van der Waals forces, dictate the macroscopic properties of the solid. In the crystal structure of 2,2-dimethyl-5-(2-nitrobenzylidene)-1,3-dioxane-4,6-dione, the packing is primarily stabilized by weak C—H···O intermolecular hydrogen bonds. nih.gov These interactions link the individual molecules, forming a supramolecular sheet structure. nih.gov Analysis of related 5-arylidene Meldrum's acid derivatives often reveals an interplay of C—H···O, C—H···π, and π···π interactions that assemble the molecules into complex two- or three-dimensional architectures. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Detailed experimental data regarding the UV-Vis absorption maxima (λmax), which indicate electronic transitions within 2-(4-Nitrophenyl)-1,3-dioxane-4,6-dione, are not available in the reviewed literature. Typically, for aromatic nitro compounds, UV-Vis spectra would be expected to display characteristic absorption bands corresponding to π → π* and n → π* transitions. The presence of the nitrophenyl group conjugated with the dioxane-dione ring system would likely influence the position and intensity of these absorption bands. However, without experimental data, a specific analysis of the electronic transitions for this particular molecule cannot be provided.

For related compounds, such as certain derivatives of Meldrum's acid, UV-Vis spectroscopic studies have been conducted. For instance, a study on a hydroxyphenylamino Meldrum's acid derivative reported absorption bands and their corresponding electronic transitions. nih.gov Another study on nitrophenols and nitrophenolates also provides insights into their steady-state electronic spectroscopy. However, this information is not directly transferable to the title compound.

Table 4.5.1: Ultraviolet-Visible (UV-Vis) Spectroscopy Data

| Compound | λmax (nm) | Molar Absorptivity (ε) | Electronic Transition | Solvent | Reference |

|---|

Elemental Analysis for Compositional Verification

Specific experimental results from the elemental analysis of 2-(4-Nitrophenyl)-1,3-dioxane-4,6-dione, which would confirm its empirical formula (C10H7NO6), were not found in the surveyed literature. Elemental analysis is a fundamental technique used to determine the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in a sample. These experimental values are then compared with the calculated theoretical percentages to verify the purity and composition of the synthesized compound.

While elemental analysis data is available for various derivatives of Meldrum's acid, this information is not applicable to the specific compound . For example, a study on the reactions of arylmethylidene Meldrum's acids provides elemental analysis for several complex reaction products. nih.gov

Table 4.6.1: Elemental Analysis Data

| Compound | Molecular Formula | Calculated C (%) | Found C (%) | Calculated H (%) | Found H (%) | Calculated N (%) | Found N (%) | Reference |

|---|

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article that strictly adheres to the requested outline for 2-(4-Nitrophenyl)-1,3-dioxane-4,6-dione. Information regarding its specific geometry optimization, electronic structure, vibrational frequencies, acidity profile, and reaction mechanisms as determined by Density Functional Theory (DFT) and other computational methods is not present in the available search results.

To fulfill the user's request, dedicated computational studies on 2-(4-Nitrophenyl)-1,3-dioxane-4,6-dione would need to be performed and published.

Applications in Advanced Organic Synthesis

Role as a Building Block for Complex Molecules

2-(4-Nitrophenyl)-1,3-dioxane-4,6-dione serves as a pivotal building block for constructing intricate molecular architectures. chemicalbook.com Its utility is prominently demonstrated in its role as a Michael acceptor. For instance, in reactions with N,N′-diphenyldithiomalondiamide, it smoothly forms stable Michael adducts. nih.gov This initial carbon-carbon bond formation paves the way for subsequent transformations, leading to significantly more complex products.

The reaction between 4-nitrobenzylidene Meldrum's acid and N,N′-diphenyldithiomalondiamide in refluxing acetone (B3395972) with triethylamine (B128534) as a base yields the stable Michael adduct, Triethylammonium 2,2-dimethyl-5-(1-(4-nitrophenyl)-3-(phenylamino)-2-(N-phenylthio-carbamoyl)-3-thioxopropyl)-4-oxo-4H-1,3-dioxin-6-olate. nih.gov This adduct represents a significant increase in molecular complexity from the starting materials and serves as a key intermediate for further synthetic elaborations. nih.gov The ability of Meldrum's acid derivatives to participate in tandem reactions allows for the generation of multiple C-C bonds in a single procedural step, thereby simplifying synthetic routes to complex targets. chemicalbook.com

Table 1: Synthesis of a Complex Michael Adduct

| Reactant 1 | Reactant 2 | Base | Product |

|---|

This interactive table summarizes the key components in the synthesis of a complex Michael adduct as described in the text.

Utilization in the Synthesis of Privileged Scaffolds

Privileged scaffolds are molecular frameworks that are capable of binding to multiple biological targets, making them highly valuable in medicinal chemistry and drug discovery. nih.gov Derivatives of Meldrum's acid are known to be effective reagents for creating variously substituted privileged scaffolds through multicomponent and domino reactions. chemicalbook.com

The reactivity of 2-(4-Nitrophenyl)-1,3-dioxane-4,6-dione is leveraged in the synthesis of complex heterocyclic systems that can be considered privileged scaffolds. The Michael adducts formed from its reaction with dithiomalonamides can undergo further transformations, including heterocyclization, to yield N-methylmorpholinium 4-aryl-6-oxo-3-(N-phenylthio-carbamoyl)-1,4,5,6-tetrahydropyridin-2-thiolates and their oxidized derivatives, 4,5-dihydro-3H- nih.govchemicalbook.comdithiolo[3,4-b]pyridin-6(7H)-ones. nih.gov These nitrogen and sulfur-containing heterocyclic structures are of significant interest in medicinal chemistry due to their potential biological activities.

Contributions to the Synthesis of Natural Product Analogues

Derivatives of 2,2-Dimethyl-1,3-dioxane-4,6-dione (B1676176) (Meldrum's acid) have proven to be valuable reagents and intermediates in the synthesis of complex organic compounds, including natural products and their analogues. chemicalbook.com The unique reactivity of the Meldrum's acid core allows for its application in biomimetic syntheses. For example, β-ketothioesters, which are readily accessible from Meldrum's acid, can be used as analogues of acyl-SCoA in the synthesis of polyketide-derived natural products. chemicalbook.com

While specific examples detailing the use of 2-(4-Nitrophenyl)-1,3-dioxane-4,6-dione in the total synthesis of a particular natural product analogue are not extensively documented, its established role as a potent Michael acceptor and precursor to complex heterocycles indicates its high potential in this field. nih.govchemicalbook.com Its ability to introduce specific functionalities and build complex carbon skeletons makes it a suitable candidate for constructing the core structures of various natural product analogues, enabling the generation of libraries for biological screening. chemicalbook.com

Development of Novel Reaction Methodologies

The unique reactivity of 2-(4-Nitrophenyl)-1,3-dioxane-4,6-dione has spurred the development of new synthetic methods. Research into its reaction with N,N′-diphenyldithiomalondiamide has led to a deeper understanding of Michael addition/heterocyclization reaction cascades. nih.gov This investigation explored the factors that influence the composition of the product mixture, providing valuable insights for synthetic chemists. nih.gov

The study demonstrated that under specific conditions, the initially formed Michael adducts can undergo further transformations to yield complex heterocyclic products. nih.gov This cascade process, where multiple bond-forming events occur in a single pot, represents an efficient and atom-economical approach to synthesis. The elucidation of the plausible mechanism for this transformation contributes to the broader field of organic chemistry by providing new tools and strategies for constructing complex N,S-heterocycles. nih.gov

Table 2: Reaction Conditions and Products

| Arylmethylidene Meldrum's Acid Substituent | Base | Conditions | Outcome |

|---|---|---|---|

| 4-Nitro | N-Methylmorpholine | Refluxing Acetone, 1 hr | Formation of stable Michael adduct and subsequent heterocyclization products. nih.gov |

| 3-Nitro | N-Methylmorpholine | Gentle Heating, 80 min | Complex mixture of Michael addition and heterocyclization products. nih.gov |

This interactive table compares the reaction outcomes for different substituted arylmethylidene Meldrum's acids, highlighting the reactivity of the 4-nitro derivative.

Application in the Preparation of Intermediates for Various Chemical Disciplines

2-(4-Nitrophenyl)-1,3-dioxane-4,6-dione is a key intermediate for synthesizing other valuable chemical compounds. nih.gov Its role as a Michael acceptor allows for its conversion into a variety of stable, complex adducts. nih.gov These adducts are not merely end products but serve as advanced intermediates for further synthetic manipulations.

For example, the Michael adduct formed with N,N′-diphenyldithiomalondiamide is an intermediate that leads to the formation of functionalized tetrahydropyridines and other N,S-heterocycles. nih.gov Such heterocyclic compounds are foundational in numerous chemical disciplines, including the development of pharmaceuticals, agrochemicals, fluorescent dyes, and organic semi-conductors. nih.govscimplify.com The versatility of 2-(4-Nitrophenyl)-1,3-dioxane-4,6-dione as a precursor makes it a valuable intermediate for accessing a wide range of functionalized molecules. nih.gov

Future Research Directions and Outlook

Exploration of New Synthetic Pathways and Green Chemistry Innovations

The traditional synthesis of 1,3-dioxane-4,6-diones often involves the condensation of malonic acid with an aldehyde or ketone under acidic conditions, frequently using dehydrating agents like acetic anhydride (B1165640). chemicalbook.comchemicalbook.com For 2-(4-nitrophenyl)-1,3-dioxane-4,6-dione, this would involve the reaction of malonic acid and 4-nitrobenzaldehyde (B150856). A key area for future research lies in developing more sustainable and efficient synthetic protocols.

Green chemistry principles offer a roadmap for this evolution. Research should focus on minimizing hazardous waste, reducing energy consumption, and utilizing renewable resources. Innovations could include:

Catalyst Development: Moving away from corrosive liquid acids like sulfuric acid towards solid acid catalysts (e.g., zeolites, ion-exchange resins) or reusable, milder catalysts like boric acid could simplify purification, reduce environmental impact, and allow for catalyst recycling. heteroletters.org

Alternative Energy Sources: The use of microwave irradiation and ultrasound energy as alternatives to conventional heating can dramatically reduce reaction times and improve yields by providing efficient and uniform energy transfer.

Eco-Friendly Solvents: Exploring the reaction in green solvents such as water, ionic liquids, or bio-based solvents like gluconic acid aqueous solution could replace volatile and toxic organic solvents often used in these condensations. clockss.org

| Methodology | Catalyst/Conditions | Potential Advantages | Research Focus |

|---|---|---|---|

| Conventional | H₂SO₄, Acetic Anhydride | Established procedure | Baseline for comparison |

| Solid Acid Catalysis | Zeolites, Montmorillonite Clay | Catalyst reusability, reduced corrosion, simple work-up | Screening catalysts for optimal activity and selectivity |

| Microwave-Assisted | Solvent-free or high-boiling point solvent | Rapid reaction rates, improved energy efficiency | Optimization of power, temperature, and time parameters |

| Ultrasound-Assisted | Sonication in various solvents | Enhanced mass transport, potential for lower temperatures | Investigating frequency and power effects on yield |

| Green Solvent | Water, Ionic Liquids, GAAS | Reduced toxicity and environmental impact, potential for novel reactivity | Solvent screening and optimization of reaction conditions |

Advanced Mechanistic Elucidation of Complex Transformations

A thorough understanding of reaction mechanisms is fundamental to optimizing existing transformations and discovering new ones. The reactions of 2-(4-nitrophenyl)-1,3-dioxane-4,6-dione, particularly those involving its highly acidic C5 methylene (B1212753) protons, present opportunities for deep mechanistic inquiry. Future work should employ a combination of experimental and computational techniques to unravel these pathways.

Key areas for investigation include:

Kinetic Studies: Performing detailed kinetic analysis of the formation of the dioxane ring and its subsequent reactions (e.g., Knoevenagel condensations, Michael additions) will help to determine rate laws and activation parameters, providing insight into the reaction mechanism and the influence of the C2 substituent.

In-situ Spectroscopy: Utilizing techniques such as ReactIR (FT-IR) and process NMR spectroscopy can allow for real-time monitoring of reactant consumption and product/intermediate formation. This can lead to the direct observation of transient species that are crucial to the reaction pathway but are missed by traditional offline analysis.

Computational Chemistry: High-level Density Functional Theory (DFT) calculations can be used to model reaction profiles, map potential energy surfaces, and visualize transition state structures. This computational approach can predict the most likely reaction pathways, explain observed regioselectivity and stereoselectivity, and guide future experimental design.

Design and Synthesis of Novel Derivatives with Tailored Reactivity

The 2-(4-nitrophenyl)-1,3-dioxane-4,6-dione core is a versatile platform for the synthesis of a diverse library of new compounds. Future research should focus on strategically modifying the molecule to tailor its reactivity and explore its potential as a building block in the synthesis of more complex structures, including heterocycles and other pharmacologically relevant scaffolds.

Two primary avenues for derivatization exist:

Functionalization at the C5 Position: The acidic nature of the C-H bonds at the C5 position allows for a wide range of reactions, including alkylation, acylation, and condensation with various electrophiles. wikipedia.org This serves as a handle to introduce diverse functional groups.

Modification of the Phenyl Ring: The nitro group can be readily reduced to an amino group, which can then participate in a vast array of subsequent reactions (e.g., amide formation, diazotization), opening up another dimension for creating novel derivatives.

| Derivative Type | Reaction Site | Example Precursor(s) | Potential Application |

|---|---|---|---|

| 5-Alkylidene Derivatives | C5 Methylene | Aldehydes/Ketones (Knoevenagel Condensation) | Michael acceptors, precursors to heterocycles |

| 5,5-Dialkyl Derivatives | C5 Methylene | Alkyl Halides (Sequential Alkylation) | Building blocks for complex molecules |

| Spirocyclic Compounds | C5 Methylene | Biselectrophiles (e.g., dihaloalkanes) | Synthesis of unique 3D scaffolds |

| 2-(4-Aminophenyl) Derivatives | Nitro Group | Reducing Agents (e.g., H₂/Pd, SnCl₂) | Intermediate for dyes, pharmaceuticals, polymers |

Integration with Flow Chemistry and Automation in Synthesis

The translation of synthetic procedures from traditional batch processing to continuous flow chemistry is a major trend in modern chemical manufacturing. This approach offers significant advantages in terms of safety, efficiency, and scalability. The synthesis and derivatization of 2-(4-nitrophenyl)-1,3-dioxane-4,6-dione are well-suited for this technological leap.

Future research in this area should aim to:

Develop Continuous Synthesis: Design a flow reactor setup for the initial condensation of 4-nitrobenzaldehyde and malonic acid. This could involve using a packed-bed reactor containing a solid acid catalyst, allowing for continuous production with easy separation of the product from the catalyst.

Automate Reaction Optimization: Integrate the flow system with automated platforms that can systematically vary parameters such as temperature, residence time, and stoichiometry. This high-throughput experimentation can rapidly identify optimal reaction conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.